2-(5-nitro-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
2-(5-nitro-1H-indol-3-yl)acetic acid is a derivative of indole-3-acetic acid . Indole-3-acetic acid derivatives are known to target various receptors, contributing to their diverse biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various cellular changes . The nitro group in the compound could potentially undergo reduction reactions within the cell, contributing to its mode of action.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be involved in tryptophan metabolism . It’s plausible that this compound may also influence similar pathways.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may readily cross biological membranes . These properties could influence its bioavailability.
Result of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with other substances in the environment could potentially affect its action and efficacy.
Preparation Methods
The synthesis of 2-(5-nitro-1H-indol-3-yl)acetic acid typically involves the nitration of indole derivatives followed by acylation. One common method includes the nitration of 1H-indole-3-acetic acid using nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
2-(5-nitro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Acylation: The indole ring can undergo acylation reactions to introduce acyl groups at specific positions.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. Major products formed from these reactions include amino derivatives, substituted indoles, and acylated indoles .
Scientific Research Applications
2-(5-nitro-1H-indol-3-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
2-(5-nitro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in regulating plant growth and development.
5-nitroindole: A simpler nitro-substituted indole used in various chemical reactions.
Indole-3-carboxylic acid: Another indole derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-2-1-7(12(15)16)4-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWJLCMLXSEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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